butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C21H19ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or other reduced forms.
Substitution: This reaction can replace the chlorine atom with other substituents, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a variety of new coumarin derivatives .
Scientific Research Applications
Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate: Similar in structure but with a methyl group instead of a butyl group.
Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Similar in structure but with additional ethyl and methyl groups.
Uniqueness
Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19ClO5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
butyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H19ClO5/c1-2-3-9-25-21(24)13-26-19-12-18-16(10-17(19)22)15(11-20(23)27-18)14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3 |
InChI Key |
XGCMQQZGPOAAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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